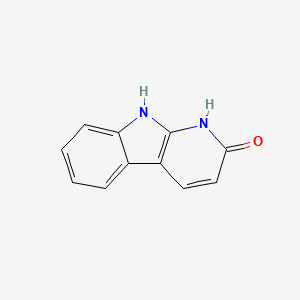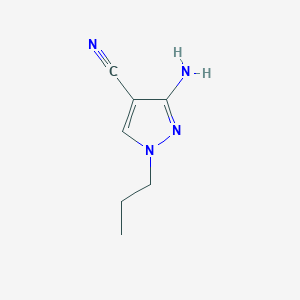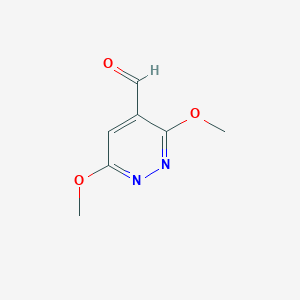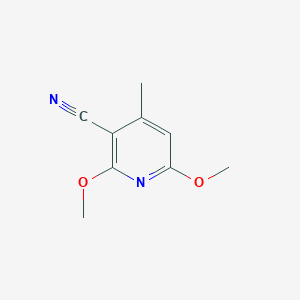![molecular formula C9H7NO4 B3350234 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid CAS No. 263010-24-8](/img/structure/B3350234.png)
2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Vue d'ensemble
Description
2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The presence of both furan and pyrrole rings in its structure contributes to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid typically involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction yields methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, which can then be further modified. The formylation of this intermediate compound using formylating agents such as formic acid or formic anhydride results in the formation of 2-formyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the furan ring, facilitated by the electron-rich nature of the heterocycle.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Carboxy-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid.
Reduction: 2-Hydroxymethyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid is not fully understood. its reactivity can be attributed to the presence of electron-rich furan and pyrrole rings, which facilitate various chemical transformations. The formyl group also plays a crucial role in its reactivity, enabling it to participate in nucleophilic addition and condensation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
- Methyl 2-cyano-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
- Methyl 2-(5’-tetrazolyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
Uniqueness
2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for further chemical modifications and derivatizations, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-formyl-6-methylfuro[2,3-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-7(9(12)13)3-5-2-6(4-11)14-8(5)10/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBLIKWUCYGTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1OC(=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668930 | |
| Record name | 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263010-24-8 | |
| Record name | 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3350151.png)
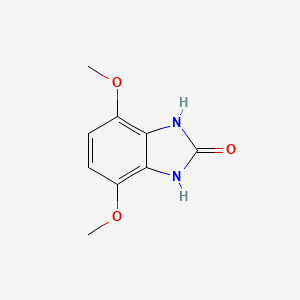

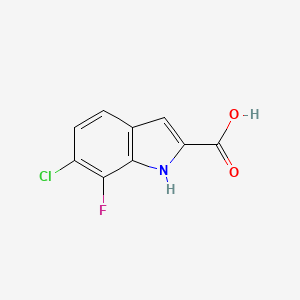
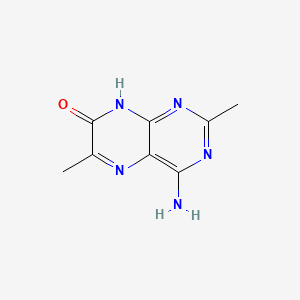

![Pyrazino[2,3-g]quinoxaline](/img/structure/B3350192.png)

